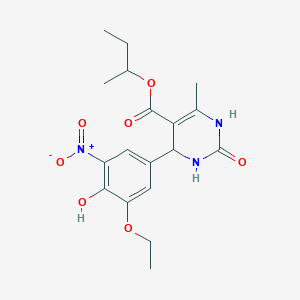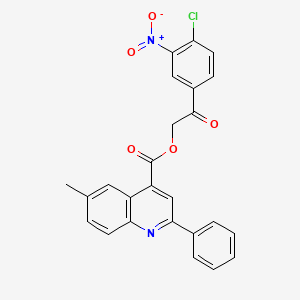![molecular formula C21H21ClN2O2S B3932027 4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932027.png)
4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of sulfonamides and aromatic compounds .Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide involves the inhibition of specific enzymes involved in various biochemical pathways. This inhibition can lead to changes in cellular metabolism and signaling, which can have downstream effects on cellular function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific enzymes that are targeted. In general, this compound can lead to changes in cellular metabolism, signaling, and behavior. It has been shown to have potential anti-cancer and anti-diabetic properties, as well as potential applications in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide in lab experiments is its specificity for certain enzymes. This can allow for more targeted and precise investigations of specific biochemical pathways. However, one limitation of this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research involving 4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide. Some possible areas of investigation include:
1. Further exploration of the anti-cancer and anti-diabetic properties of this compound, including potential applications in the development of new therapies.
2. Investigation of the molecular mechanisms of specific diseases and the role of specific enzymes in these processes.
3. Development of new compounds based on the structure of this compound, with potentially improved specificity and reduced toxicity.
4. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
In conclusion, this compound is a chemical compound with many potential applications in scientific research. Its specificity for certain enzymes can allow for more targeted investigations of specific biochemical pathways, but its potential toxicity and side effects must be carefully considered. Further research is needed to fully understand the potential applications of this compound and to develop new compounds with improved properties.
Scientific Research Applications
4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide has many potential applications in scientific research. It has been used as a tool for investigating the role of specific enzymes in various biochemical pathways. It has also been used in the study of the molecular mechanisms of certain diseases, such as cancer and diabetes.
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[2-(2-methylanilino)-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-16-7-5-6-10-20(16)24-21(17-8-3-2-4-9-17)15-23-27(25,26)19-13-11-18(22)12-14-19/h2-14,21,23-24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUFIQJDVNYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(2-pyridinylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3931944.png)
![N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931954.png)
![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3931962.png)
![2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B3931963.png)


![4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3931977.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B3931982.png)

![N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931988.png)
![3-(2-chlorophenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932011.png)
![4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932018.png)
![N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932030.png)

